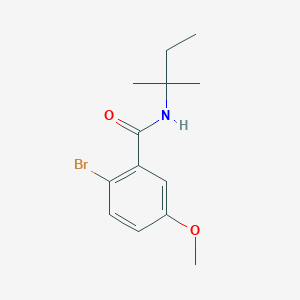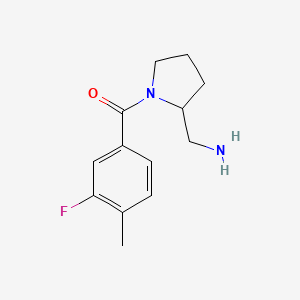
5,5-Dimethyl-4-(3-methyl-1,2-oxazol-5-yl)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione is a compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione can be achieved through various synthetic routes. One common method involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve catalyst-free and microwave-assisted one-pot methods. For example, the synthesis of 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine has been reported to be efficient and catalyst-free .
化学反応の分析
Types of Reactions: 5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include hydroximinoyl chlorides, iodinated terminal alkynes, and nitrile oxides. The conditions for these reactions can vary, but they often involve mild temperatures and the use of catalysts such as gold or platinum .
Major Products: The major products formed from these reactions include 5-substituted amino-isoxazole, 4-substituted methoxycarbonyl-isoxazole, and various iodoisoxazoles .
科学的研究の応用
5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . Its diverse biological activities make it a valuable compound for drug development and therapeutic research.
作用機序
The mechanism of action of 5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione involves its interaction with various molecular targets and pathways. For example, it has been shown to moderately reduce heart rate, cardiac output, and force of contraction in isolated frog heart studies . The specific molecular targets and pathways involved in these effects are still under investigation, but they likely involve interactions with ion channels and receptors in the cardiovascular system.
類似化合物との比較
Similar Compounds: Similar compounds to 5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione include other isoxazole derivatives such as 3,5-disubstituted-4,5-dihydroisoxazoles and 3,4,5-trisubstituted isoxazoles .
Uniqueness: What sets 5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione apart from other similar compounds is its unique substitution pattern on the isoxazole ring, which imparts distinct biological activities. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
5,5-dimethyl-4-(3-methyl-1,2-oxazol-5-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C12H15NO3/c1-7-4-10(16-13-7)11-9(15)5-8(14)6-12(11,2)3/h4,11H,5-6H2,1-3H3 |
InChIキー |
PMCIEXIFDVFAMQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)C2C(=O)CC(=O)CC2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B14915492.png)
![(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone](/img/structure/B14915498.png)


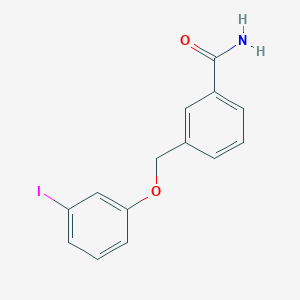


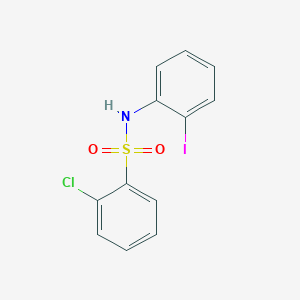
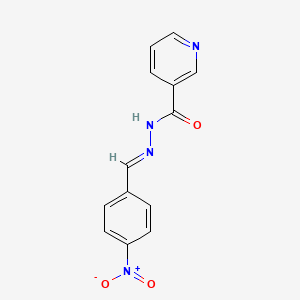
![4-propan-2-yl-5-sulfanylidene-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraen-3-one](/img/structure/B14915529.png)
